

# Molecular weight and formula of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Nebivolol-d2,15N

Cat. No.: B12376808

Get Quote

# In-Depth Technical Guide: (Rac)-Nebivolold2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound **(Rac)-Nebivolol-d2,15N**, including its molecular characteristics, plausible analytical methodologies, and its relevant signaling pathways. This information is intended to support research and development activities involving this specific labeled variant of Nebivolol.

### **Core Compound Data**

Isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium (d2) and a heavy nitrogen isotope (15N) into the Nebivolol structure allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **(Rac)-Nebivolol-d2,15N**, derived from the known formula of Nebivolol.



| Property                                    | Value                        | Source/Calculation |
|---------------------------------------------|------------------------------|--------------------|
| Chemical Formula                            | C22H23D2F2 <sup>15</sup> NO4 | Calculated         |
| Molecular Weight (Monoisotopic)             | 408.18 g/mol                 | Calculated         |
| Molecular Weight (Average)                  | 408.46 g/mol                 | Calculated         |
| Base Compound (Nebivolol)<br>Formula        | C22H25F2NO4                  | [1]                |
| Base Compound (Nebivolol)  Molecular Weight | 405.43 g/mol                 | [1]                |

Calculation Note: The molecular weight of **(Rac)-Nebivolol-d2,15N** is calculated by taking the molecular weight of the unlabeled Nebivolol (405.43 g/mol), subtracting the mass of two protium atoms (2 x 1.008 g/mol), adding the mass of two deuterium atoms (2 x 2.014 g/mol), subtracting the mass of a  $^{14}$ N atom (14.003 g/mol), and adding the mass of a  $^{15}$ N atom (15.000 g/mol).

## **Experimental Protocols**

While specific experimental protocols for the synthesis and analysis of **(Rac)-Nebivolol-d2,15N** are not readily available in public literature, established methods for the analysis of Nebivolol can be adapted for this isotopically labeled analog. The following represents a plausible High-Performance Liquid Chromatography (HPLC) method for its quantification in a biological matrix.

# Protocol: Quantification of (Rac)-Nebivolol-d2,15N in Human Plasma by LC-MS/MS

- 1. Objective: To develop and validate a sensitive and specific method for the quantitative determination of **(Rac)-Nebivolol-d2,15N** in human plasma.
- 2. Materials and Reagents:
- (Rac)-Nebivolol-d2,15N reference standard
- (Rac)-Nebivolol-d8 as an internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water

#### Foundational & Exploratory



- Formic acid
- Human plasma (K2EDTA as anticoagulant)
- 3. Chromatographic Conditions:
- HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μL.
- 4. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- (Rac)-Nebivolol-d2,15N: To be determined empirically based on precursor and product ions.
- Internal Standard ((Rac)-Nebivolol-d8): To be determined empirically based on precursor and product ions.
- Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
- 5. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add 25 μL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 400 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase mixture (e.g., 50:50 A:B).
- Inject into the LC-MS/MS system.
- 6. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect,



and stability.[2]

## Signaling Pathways and Logical Relationships

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It acts as a selective antagonist of  $\beta$ 1-adrenergic receptors and also promotes vasodilation through the L-arginine/nitric oxide (NO) pathway.[3]

#### **Nebivolol's Dual Mechanism of Action**

The diagram below illustrates the signaling pathway of Nebivolol, highlighting its effects on both the β1-adrenergic receptor and the nitric oxide pathway.



Click to download full resolution via product page

Caption: Dual signaling pathway of Nebivolol.

This pathway demonstrates that the d-enantiomer of Nebivolol is primarily responsible for the selective β1-adrenergic receptor blockade, leading to reduced heart rate and contractility.[4] In parallel, the l-enantiomer acts as an agonist on β3-adrenergic receptors, stimulating endothelial



nitric oxide synthase (eNOS) to increase the production of nitric oxide (NO).[3][5] This results in vasodilation, contributing to the overall antihypertensive effect of the drug.[3][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (Rac)-Nebivolol | TargetMol [targetmol.com]
- 2. Determination of nebivolol and valsartan in a fixed-dose combination by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol: impact on cardiac and endothelial function and clinical utility PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Molecular weight and formula of (Rac)-Nebivolol-d2,15N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376808#molecular-weight-and-formula-of-rac-nebivolol-d2-15n]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com